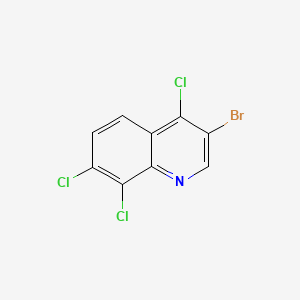

![molecular formula C10H12BrClN2 B598729 5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-13-1](/img/structure/B598729.png)

5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride is a heterocyclic organic compound . It is a type of benzimidazole derivative .

Synthesis Analysis

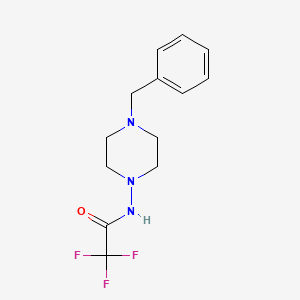

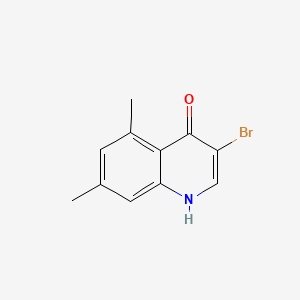

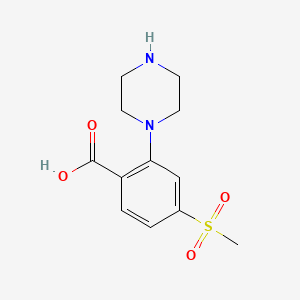

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The solid residue was suspended in dichloromethane and to it triethylamine and piperazine dihydrochloride were added sequentially and the mixture was stirred for 3 hours .

Molecular Structure Analysis

Imidazole, the core structure of 5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride, was first synthesized by Heinrich Debus in 1858. It was obtained by the reaction of glyoxal and formaldehyde in ammonia .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Applications De Recherche Scientifique

Corrosion Inhibition

Benzimidazole compounds, which include 5-Bromo-1-propyl-benzoimidazole hydrochloride, have been mentioned in the literature as effective corrosion inhibitors for steels, pure metals, and alloys . They can protect these materials from corrosion by forming a film on the metal surface .

Therapeutic Chemistry

Benzimidazole is a key heterocycle in therapeutic chemistry . While specific applications for 5-Bromo-1-propyl-benzoimidazole hydrochloride are not mentioned, it’s possible that it could have potential uses in this field due to its benzimidazole structure.

Material Science

In the field of material science, benzimidazole compounds can be used in the creation of new materials with unique properties . The specific properties of 5-Bromo-1-propyl-benzoimidazole hydrochloride could potentially make it useful in this field.

Chemical Synthesis

5-Bromo-1-propyl-benzoimidazole hydrochloride could be used as a starting material or intermediate in the synthesis of other chemical compounds .

Analytical Chemistry

In analytical chemistry, 5-Bromo-1-propyl-benzoimidazole hydrochloride could potentially be used as a reagent or standard .

Chromatography

In chromatography, benzimidazole compounds can be used as stationary phases due to their unique chemical properties . It’s possible that 5-Bromo-1-propyl-benzoimidazole hydrochloride could have applications in this area.

Mécanisme D'action

Target of Action

Benzimidazole compounds, a key heterocycle in therapeutic chemistry, are known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives, including 5-bromo-1-propyl-benzoimidazole hydrochloride, act as mixed type inhibitors. They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they may interact with their targets by forming a protective film on the metal surface, thereby reducing the rate of corrosion .

Biochemical Pathways

It is known that benzimidazole compounds can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Result of Action

As a corrosion inhibitor, it is likely to result in the protection of metal surfaces from corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-1-propyl-benzoimidazole hydrochloride. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy.

Propriétés

IUPAC Name |

5-bromo-1-propylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFBBZYKXVDVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682039 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride | |

CAS RN |

1199773-13-1 |

Source

|

| Record name | 1H-Benzimidazole, 5-bromo-1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)